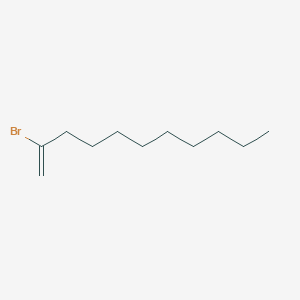

2-溴十一碳-1-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromoundec-1-ene is a brominated organic compound that is part of a broader class of bromoalkenes. It is characterized by the presence of a bromine atom attached to the second carbon of an undecene chain, which is an eleven-carbon alkene. This compound is not explicitly discussed in the provided papers, but its chemistry can be inferred from related bromoalkenes and bromoalkynes that are the subjects of the studies.

Synthesis Analysis

The synthesis of bromoalkenes and related compounds can be achieved through various methods. For instance, the DABCO-catalyzed 1,4-bromolactonization of conjugated enynes is a method that can create bromoalkenes with a lactone group, which could potentially be adapted for the synthesis of 2-bromoundec-1-ene . Another method involves the gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes, which could be a starting point for synthesizing halogenated alkenes . Additionally, the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols using N-bromosuccinimide and organocatalytic activation indicates a potential pathway for introducing bromine into organic molecules .

Molecular Structure Analysis

The molecular structure of 2-bromoundec-1-ene would consist of a long carbon chain with a double bond at one end and a bromine atom attached to the second carbon. The presence of the bromine atom can influence the reactivity and stereochemistry of the molecule. For example, the stereoselective formation of a stereogenic center and an axially chiral allene is observed in the bromolactonization of conjugated enynes . This suggests that the introduction of bromine into alkenes can lead to the formation of stereocenters and influence the overall molecular geometry.

Chemical Reactions Analysis

Bromoalkenes, such as 2-bromoundec-1-ene, can participate in various chemical reactions. The papers describe reactions like the Diels-Alder and cross-coupling reactions, which are typical for diene and alkyne derivatives . The bromine atom in these compounds can act as a reactive site for further functionalization, as seen in the bromination of 2,3-diarylcyclopent-2-en-1-ones . Moreover, the presence of bromine can facilitate rearrangements and the formation of complex structures, as demonstrated by the photochemical synthesis and rearrangement of brominated tetracyclo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromoundec-1-ene would be influenced by the presence of the bromine atom and the double bond. Bromine is a heavy atom that can increase the molecular weight and influence the boiling point and density of the compound. The double bond introduces unsaturation, which can affect the compound's stability and reactivity. The papers do not directly discuss the properties of 2-bromoundec-1-ene, but the synthesis and reactions of similar brominated compounds suggest that they are generally reactive and can be used to create a variety of derivatives .

科学研究应用

Bola 两亲分子的合成

2-溴十一碳-1-烯可用于合成 Bola 两亲分子 . Bola 两亲分子是由疏水间隔物连接的两个亲水头基团组成的分子。 它们可以在水中自组装并形成单层脂质膜,这种膜比双层脂质膜具有更高的堆积密度和更低的渗透性 .

DNA 转染

由 2-溴十一碳-1-烯合成的 Bola 两亲分子已用于非病毒基因治疗 . 它们可以跨越膜并因此稳定或不稳定膜,这可能与 DNA 穿越生物膜的转移有关 .

先进的聚合物电介质

2-溴十一碳-1-烯用于生产先进的聚合物电介质 . 这些材料具有高介电常数、低损耗因子和优异的绝缘性能,使其适合用于电子器件 .

烷基链 Bola 氨基醇的合成

2-溴十一碳-1-烯可用于合成烷基链 Bola 氨基醇 . 这些化合物在与 DNA 形成复合物方面具有潜在的应用,这可能与体外转染效率有关 .

囊泡的稳定

由 2-溴十一碳-1-烯合成的 Bola 两亲分子可以提高囊泡的稳定性和包封效率 . 这在药物或其他治疗剂的递送方面可能特别有用

作用机制

Target of Action

2-Bromoundec-1-ene is a brominated compound that primarily targets the synthesis of novel bipolar phospholipids . These phospholipids play a crucial role in forming the lipid bilayer of cell membranes, providing a barrier that marks the boundaries of a cell and controls the movement of substances in and out of the cell .

Mode of Action

The mode of action of 2-Bromoundec-1-ene involves its interaction with ω-functionalised halogenoalkanes . The Grignard reagent from 11-bromoundec-1-ene undergoes copper-catalysed coupling with these halogenoalkanes of different chain lengths to provide long-chain ω-substituted alkenes . This reaction is key to the synthesis of novel bipolar phospholipids .

Biochemical Pathways

The biochemical pathway affected by 2-Bromoundec-1-ene is the synthesis of bipolar phospholipids . The compound’s interaction with ω-functionalised halogenoalkanes results in the production of long-chain ω-substituted alkenes . These functionalised alkenes are suitable building blocks for the direct synthesis of bipolar phospholipids with different head groups .

Pharmacokinetics

Result of Action

The result of 2-Bromoundec-1-ene’s action is the production of long-chain ω-substituted alkenes . These alkenes serve as building blocks for the synthesis of novel bipolar phospholipids . These phospholipids are essential components of cell membranes, influencing cell function and integrity .

Action Environment

The action of 2-Bromoundec-1-ene can be influenced by various environmental factors. For instance, the reaction conditions, including temperature and the presence of other reactants, can affect the compound’s efficacy in synthesizing long-chain ω-substituted alkenes . Additionally, the stability of 2-Bromoundec-1-ene may be affected by factors such as pH and the presence of other chemicals.

属性

IUPAC Name |

2-bromoundec-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Br/c1-3-4-5-6-7-8-9-10-11(2)12/h2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDIDTBEPMDSNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373769 |

Source

|

| Record name | 2-bromoundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145732-28-1 |

Source

|

| Record name | 2-bromoundec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)